N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride
Overview
Description
N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3O3S2 and its molecular weight is 273.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Applications
Sulfonamides have a long history of use as antimicrobial agents. They were among the first classes of drugs used to treat bacterial infections due to their ability to inhibit the bacterial synthesis of folic acid, which is essential for bacterial growth. This class of compounds has been employed in medicine and veterinary medicine, indicating their potential utility in combating infections (Baran et al., 2011).
Anticancer Activities
Recent research has explored sulfonamides' potential in cancer therapy. Certain sulfonamides have been shown to exhibit significant antitumor activity, highlighting their utility in developing new cancer treatments. These compounds often target specific enzymes involved in tumor growth and metastasis, suggesting that sulfonamides, including the one , might have applications in oncology research (Carta et al., 2012; El-Qaliei et al., 2020).
Ophthalmological Uses
Sulfonamides have found applications in treating eye conditions, notably glaucoma. By inhibiting carbonic anhydrase, a key enzyme in aqueous humor secretion, sulfonamide compounds reduce intraocular pressure, a primary factor in glaucoma. This indicates potential research avenues for N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride in ophthalmology (Masini et al., 2013).
Enzyme Inhibition
Sulfonamides, through their inhibition of various enzymes beyond carbonic anhydrase, such as tyrosine kinase, have implications in treating numerous conditions, including hypertension and epilepsy. This broad enzyme inhibitory activity suggests a wide range of potential biomedical applications for sulfonamides, possibly extending to the specific compound under discussion (Gulcin & Taslimi, 2018).
Environmental Impact and Safety
Understanding the environmental persistence and safety profile of sulfonamides, including their effects on microbial populations and potential resistance development, is crucial. Such research informs the safe and effective use of these compounds in various applications, ensuring minimal environmental impact and resistance development (Baran et al., 2011).
Properties
IUPAC Name |
N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S2.ClH/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7;/h8H,2-3,7H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPPRJHRKIPHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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